Methyl 4-({3-[4-(ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate Methyl 4-({3-[4-(ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate
Brand Name: Vulcanchem
CAS No.: 1025738-99-1
VCID: VC21375144
InChI: InChI=1S/C21H20N2O6S/c1-3-29-20(26)15-6-4-13(5-7-15)12-23-18(24)17(30-21(23)27)22-16-10-8-14(9-11-16)19(25)28-2/h4-11,17,22H,3,12H2,1-2H3
SMILES: CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)OC
Molecular Formula: C21H20N2O6S
Molecular Weight: 428.5g/mol

Methyl 4-({3-[4-(ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate

CAS No.: 1025738-99-1

Cat. No.: VC21375144

Molecular Formula: C21H20N2O6S

Molecular Weight: 428.5g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-({3-[4-(ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate - 1025738-99-1

Specification

CAS No. 1025738-99-1
Molecular Formula C21H20N2O6S
Molecular Weight 428.5g/mol
IUPAC Name ethyl 4-[[5-(4-methoxycarbonylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate
Standard InChI InChI=1S/C21H20N2O6S/c1-3-29-20(26)15-6-4-13(5-7-15)12-23-18(24)17(30-21(23)27)22-16-10-8-14(9-11-16)19(25)28-2/h4-11,17,22H,3,12H2,1-2H3
Standard InChI Key IJYFOELRQWCIJO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)OC
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)OC

Introduction

Overview of the Compound

Methyl 4-({3-[4-(ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate is a synthetic organic compound that likely belongs to the class of thiazolidinones. These are heterocyclic compounds containing a thiazolidine ring with additional functional groups that impart unique chemical and biological properties.

General Characteristics:

  • Chemical Structure: The compound contains a thiazolidinone core, a benzyl group substituted with an ethoxycarbonyl moiety, and a methyl benzoate group.

  • Functional Groups:

    • Thiazolidinone ring (2,4-dioxo).

    • Benzyl group with ethoxycarbonyl substitution.

    • Methyl ester of benzoic acid.

Potential Applications and Importance

Thiazolidinone derivatives are widely studied in medicinal chemistry due to their diverse biological activities. Compounds with similar structures often exhibit the following properties:

Antimicrobial Activity

Thiazolidinones are known for their potential as antibacterial and antifungal agents. The presence of electron-withdrawing groups (e.g., ethoxycarbonyl) can enhance antimicrobial efficacy by increasing lipophilicity, which aids in cell membrane penetration.

Anti-inflammatory Effects

Thiazolidinones are also investigated for their ability to inhibit inflammatory mediators such as cyclooxygenase (COX) or lipoxygenase (LOX). Molecular docking studies often reveal favorable binding interactions with these enzymes.

Synthesis Pathways

The synthesis of such compounds typically involves multi-step reactions:

  • Formation of the Thiazolidinone Ring:

    • Reaction between thiourea or mercaptoacetic acid derivatives and carbonyl compounds.

  • Substitution Reactions:

    • Introduction of benzyl or other aromatic groups via nucleophilic substitution or alkylation.

  • Esterification:

    • Conversion of carboxylic acids to esters using alcohols (e.g., methanol or ethanol) in acidic conditions.

Analytical Characterization

To confirm the structure and purity of the compound, standard analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen/carbon environments
Mass SpectrometryConfirms molecular weight
IR SpectroscopyDetects functional groups
X-ray CrystallographyDetermines 3D molecular structure

Hypothetical Biological Evaluation

If studied further, this compound could be evaluated for its pharmacological properties using:

  • In Vitro Studies: Assessing antimicrobial or anticancer activity against specific pathogens or cell lines.

  • Molecular Docking: Predicting binding affinity to biological targets like enzymes or receptors.

  • Toxicity Studies: Determining safety profiles in preclinical models.

If additional details about this specific compound become available, further insights into its synthesis, characterization, and applications could be provided.

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